molecular formula C17H18N2O3 B240445 N-methyl-4-{[(4-methylphenoxy)acetyl]amino}benzamide

N-methyl-4-{[(4-methylphenoxy)acetyl]amino}benzamide

Cat. No. B240445
M. Wt: 298.34 g/mol
InChI Key: MYSGDUZDLZCWDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-4-{[(4-methylphenoxy)acetyl]amino}benzamide, also known as MPAA, is a chemical compound that has been extensively studied in scientific research. This compound is a member of the benzamide class of compounds and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-methyl-4-{[(4-methylphenoxy)acetyl]amino}benzamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid molecules that play a role in inflammation, pain, and fever. By inhibiting COX-2, N-methyl-4-{[(4-methylphenoxy)acetyl]amino}benzamide may reduce inflammation, pain, and fever.
Biochemical and Physiological Effects
N-methyl-4-{[(4-methylphenoxy)acetyl]amino}benzamide has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. N-methyl-4-{[(4-methylphenoxy)acetyl]amino}benzamide has also been found to reduce fever in animal models of fever. In addition, N-methyl-4-{[(4-methylphenoxy)acetyl]amino}benzamide has been found to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

N-methyl-4-{[(4-methylphenoxy)acetyl]amino}benzamide has several advantages for lab experiments. It is a well-established compound, and its synthesis method is well-known. N-methyl-4-{[(4-methylphenoxy)acetyl]amino}benzamide is also relatively stable and can be stored for extended periods of time. However, N-methyl-4-{[(4-methylphenoxy)acetyl]amino}benzamide has some limitations for lab experiments. It is a relatively complex compound, and its synthesis can be time-consuming. In addition, N-methyl-4-{[(4-methylphenoxy)acetyl]amino}benzamide is not readily available commercially, and it may be difficult to obtain in large quantities.

Future Directions

There are several future directions for the study of N-methyl-4-{[(4-methylphenoxy)acetyl]amino}benzamide. One area of research is the development of new synthesis methods for N-methyl-4-{[(4-methylphenoxy)acetyl]amino}benzamide that are more efficient and cost-effective. Another area of research is the investigation of the potential therapeutic applications of N-methyl-4-{[(4-methylphenoxy)acetyl]amino}benzamide, particularly in the treatment of cancer. Finally, the mechanism of action of N-methyl-4-{[(4-methylphenoxy)acetyl]amino}benzamide needs to be further elucidated to better understand its biochemical and physiological effects.
Conclusion
In conclusion, N-methyl-4-{[(4-methylphenoxy)acetyl]amino}benzamide is a chemical compound that has been extensively studied in scientific research. It has anti-inflammatory, analgesic, and antipyretic properties and has potential therapeutic applications in the treatment of cancer. N-methyl-4-{[(4-methylphenoxy)acetyl]amino}benzamide has several advantages for lab experiments, but its synthesis can be time-consuming and it may be difficult to obtain in large quantities. Further research is needed to better understand the mechanism of action of N-methyl-4-{[(4-methylphenoxy)acetyl]amino}benzamide and to investigate its potential therapeutic applications.

Synthesis Methods

The synthesis of N-methyl-4-{[(4-methylphenoxy)acetyl]amino}benzamide involves the reaction of 4-methylphenol with phosgene to form 4-methylphenyl chloroformate. This intermediate is then reacted with N-methyl-4-aminobenzamide to form N-methyl-4-{[(4-methylphenoxy)acetyl]amino}benzamide. The synthesis of N-methyl-4-{[(4-methylphenoxy)acetyl]amino}benzamide is a well-established method and has been used in numerous scientific studies.

Scientific Research Applications

N-methyl-4-{[(4-methylphenoxy)acetyl]amino}benzamide has been extensively studied in scientific research due to its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. N-methyl-4-{[(4-methylphenoxy)acetyl]amino}benzamide has also been investigated for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.

properties

Product Name

N-methyl-4-{[(4-methylphenoxy)acetyl]amino}benzamide

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

N-methyl-4-[[2-(4-methylphenoxy)acetyl]amino]benzamide

InChI

InChI=1S/C17H18N2O3/c1-12-3-9-15(10-4-12)22-11-16(20)19-14-7-5-13(6-8-14)17(21)18-2/h3-10H,11H2,1-2H3,(H,18,21)(H,19,20)

InChI Key

MYSGDUZDLZCWDE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)NC

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)NC

Origin of Product

United States

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